molecular formula C29H30N4O2 B2626219 N-(2-phenylethyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide CAS No. 941954-76-3

N-(2-phenylethyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide

货号: B2626219
CAS 编号: 941954-76-3
分子量: 466.585
InChI 键: QRSFYVFHMSOHKG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-phenylethyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide: is a complex organic compound that has garnered interest in various fields of scientific research

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline intermediate.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Final Compound: The final step involves the coupling of the quinoline-piperazine intermediate with 2-chloroacetamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the quinoline core or the piperazine ring, potentially yielding partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced quinoline or piperazine derivatives.

    Substitution: Formation of various substituted quinoline or piperazine derivatives.

科学研究应用

Synthesis and Structural Insights

The compound is synthesized through a series of chemical reactions involving phenylethylamine derivatives and quinoline-based structures. The synthesis often employs techniques such as alkylation and coupling reactions to achieve the desired molecular configuration. Studies have indicated that the structural modifications significantly influence the biological activity of the resultant compounds, particularly their interaction with neurotransmitter receptors.

Neuropharmacological Effects

Research has highlighted the compound's interaction with various neurotransmitter systems, particularly dopamine and serotonin receptors. A study demonstrated that derivatives of N-(2-phenylethyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide exhibit selective affinity for dopamine D2 and serotonin 5-HT1A receptors. The structure-activity relationship (SAR) studies suggested that modifications in the piperazine and quinoline moieties could enhance receptor selectivity and potency, making these compounds potential candidates for treating psychiatric disorders such as schizophrenia and depression .

Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant properties. In a study involving various derivatives, it was found that certain analogs displayed significant activity in animal models of epilepsy, particularly in maximal electroshock (MES) tests. The results indicated that modifications to the core structure could lead to enhanced efficacy against seizures, positioning these compounds as potential new antiepileptic drugs (AEDs). Notably, specific derivatives showed activity in models resistant to traditional therapies .

Anticonvulsant Screening

A comprehensive study evaluated twenty-two new derivatives of this compound for anticonvulsant activity using standard screening methods such as MES and pentylenetetrazole tests in rodents. The findings revealed that several compounds exhibited protective effects against seizures, with one particular derivative showing moderate binding affinity to neuronal voltage-sensitive sodium channels, which is crucial for anticonvulsant action .

Neurotransmitter Interaction Studies

Further investigations into the binding affinity of these compounds to dopamine D2 and serotonin 5-HT1A receptors provided insights into their potential therapeutic mechanisms. Molecular docking studies suggested favorable interactions between the ligand and receptor sites, which could be optimized through structural modifications .

Summary of Anticonvulsant Activity

Compound IDMES Protection (%)6-Hz Model ActivityBinding Affinity (nM)
Compound 2050%ActiveModerate
Compound 2225%InactiveLow
Phenytoin100%ActiveReference

This table summarizes key findings from anticonvulsant screening, highlighting the comparative efficacy of selected derivatives against a standard reference drug.

作用机制

The mechanism of action of N-(2-phenylethyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide involves its interaction with specific molecular targets:

    Receptors: The compound may bind to receptors in the central nervous system, modulating their activity and influencing neurotransmitter release.

    Enzymes: It may inhibit or activate specific enzymes, altering metabolic pathways and cellular functions.

    Ion Channels: The compound could interact with ion channels, affecting ion flux and cellular excitability.

相似化合物的比较

Similar Compounds

  • N-(2-phenylethyl)-2-{[2-(4-methylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide
  • N-(2-phenylethyl)-2-{[2-(4-ethylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide
  • N-(2-phenylethyl)-2-{[2-(4-phenylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide

Uniqueness

  • Structural Features : The presence of both the phenylethyl group and the phenylpiperazine ring in the same molecule is unique, providing a distinct pharmacological profile.
  • Binding Affinity : The compound may exhibit higher binding affinity to certain receptors compared to its analogs, making it a more potent candidate for drug development.
  • Versatility : Its ability to undergo various chemical reactions and form diverse derivatives enhances its utility in multiple research fields.

生物活性

N-(2-phenylethyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article provides a detailed overview of its biological activities, including anticonvulsant effects, antimicrobial properties, and structure-activity relationships (SAR).

1. Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of various derivatives related to this compound. The compound's structural analogs have been synthesized and tested for their efficacy in animal models of epilepsy.

1.1 Synthesis and Evaluation

The synthesis of this compound derivatives involved modifying existing compounds to enhance their biological activity. A notable study synthesized twenty-two new derivatives and evaluated their anticonvulsant activity using the maximal electroshock (MES) test. The results indicated that certain modifications led to increased efficacy compared to standard antiepileptic drugs (AEDs), such as phenytoin.

CompoundDose (mg/kg)MES ProtectionLipophilicity (ClogP)
3100Effective at 0.5 hModerate
12100Effective at both time pointsHigh
24300Effective at 0.5 hLow

The study found that higher lipophilicity correlated with delayed onset but prolonged duration of anticonvulsant action, suggesting that these compounds may have favorable pharmacokinetic properties for treating epilepsy .

2. Antimicrobial Activity

The antimicrobial properties of quinoline derivatives, including this compound, have been explored against various pathogens.

2.1 Antitubercular and Antibacterial Effects

In a recent evaluation, quinoline derivatives exhibited moderate to good antitubercular activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentrations (MICs) ranging from 9.2 to 106.4 µM. The study also assessed antibacterial activity against several strains, including Escherichia coli and Staphylococcus aureus.

CompoundMIC (µM)Activity Against
8a25.34M. tuberculosis
8h11.67E. coli
8c50S. aureus

Notably, compounds such as 8a and 8h showed comparable efficacy to established antitubercular drugs like pyrazinamide .

3. Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the piperazine and quinoline moieties significantly influence the biological activity of these compounds. For instance, substituting different groups on the phenyl ring or altering the piperazine structure can enhance or diminish anticonvulsant and antimicrobial activities.

3.1 Key Findings from SAR Studies

  • Piperazine Substituents : Variations in the piperazine ring significantly affect lipophilicity and biological activity.
  • Quinoline Modifications : Substituents on the quinoline ring can enhance antitubercular efficacy.
  • Lipophilicity : Higher lipophilicity often correlates with improved CNS penetration but may delay onset of action.

属性

IUPAC Name

N-(2-phenylethyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O2/c34-28(30-17-16-23-8-3-1-4-9-23)22-35-26-13-7-10-24-14-15-27(31-29(24)26)33-20-18-32(19-21-33)25-11-5-2-6-12-25/h1-15H,16-22H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSFYVFHMSOHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NCCC5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。